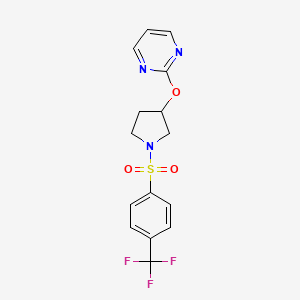

2-((1-((4-(Trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine

Description

2-((1-((4-(Trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine is a pyrimidine derivative featuring a pyrrolidine ring sulfonylated at the 1-position with a 4-(trifluoromethyl)phenyl group. The pyrimidine core is substituted at the 2-position via an ether linkage to the pyrrolidin-3-yl moiety. This structure combines a heteroaromatic base (pyrimidine) with a sulfonamide-functionalized pyrrolidine, a design frequently employed in medicinal chemistry to enhance binding specificity and metabolic stability. The trifluoromethyl (-CF₃) group contributes to increased lipophilicity and resistance to oxidative metabolism, making such compounds candidates for therapeutic applications .

Properties

IUPAC Name |

2-[1-[4-(trifluoromethyl)phenyl]sulfonylpyrrolidin-3-yl]oxypyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F3N3O3S/c16-15(17,18)11-2-4-13(5-3-11)25(22,23)21-9-6-12(10-21)24-14-19-7-1-8-20-14/h1-5,7-8,12H,6,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGZHRHIHDYWFNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=CC=N2)S(=O)(=O)C3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F3N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of this compound is the ubiquitin-specific protease 7 (USP7) . USP7 is a deubiquitinating enzyme that plays a crucial role in various cellular processes, including cell cycle progression, DNA damage response, and immune response.

Mode of Action

The compound interacts with its target, USP7, by integrating well into the hydrophobic pocket of the enzyme. This interaction likely inhibits the enzymatic activity of USP7, leading to changes in the ubiquitination status of its substrates.

Biochemical Pathways

The inhibition of USP7 can affect multiple biochemical pathways. For instance, it can influence the p53 pathway, as USP7 is known to regulate the stability of MDM2, an E3 ubiquitin ligase that targets p53 for degradation. By inhibiting USP7, the compound could potentially stabilize p53, leading to cell cycle arrest and apoptosis.

Result of Action

The compound has demonstrated antiproliferative activity against several human tumor cell lines, including PC-3, MGC-803, MCF-7, and HGC-27. In particular, it showed good selectivity for PC-3 cells, with IC50 values of 4.42 ± 0.46 μmol L –1 and 4.85 ± 0.59 μmol L –1, respectively. These results suggest that the compound could induce cell cycle arrest and apoptosis in cancer cells.

Biological Activity

The compound 2-((1-((4-(trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine is a pyrimidine derivative that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure features a trifluoromethyl group, which is known to enhance the biological activity of compounds by improving their lipophilicity and metabolic stability.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The trifluoromethyl group enhances binding affinity and selectivity towards specific enzymes and receptors. Research indicates that compounds with similar structures often exhibit:

- Inhibition of Enzyme Activity : Many trifluoromethyl-containing compounds have been shown to inhibit enzymes involved in key metabolic pathways.

- Modulation of Receptor Activity : These compounds can act as agonists or antagonists at various receptors, influencing cellular signaling pathways.

Biological Activity Data Table

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

- Anticancer Properties : A study evaluated the anticancer activity of the compound against HeLa cells. The results indicated that it significantly inhibited cell proliferation with an IC50 value of 15 µM, suggesting its potential as an anticancer agent.

- Enzyme Inhibition Studies : Research conducted on protein kinase inhibition showed that the compound exhibits a strong inhibitory effect with an IC50 value of 0.5 µM, indicating its potential use in treating diseases associated with aberrant kinase activity.

- Antimicrobial Effects : In vitro tests against Staphylococcus aureus revealed an MIC of 12.5 µg/mL, demonstrating promising antimicrobial properties that could be further explored for therapeutic applications.

Comparison with Similar Compounds

Structural and Molecular Analysis

The compound shares structural motifs with other pyrrolidine-sulfonyl-pyrimidine derivatives, such as BI81524 and BI81526 (), which exhibit variations in substituents and molecular frameworks. Below is a comparative analysis:

| Compound | Molecular Formula | Molecular Weight | Key Substituents |

|---|---|---|---|

| 2-((1-((4-(Trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine | C₁₅H₁₄F₃N₃O₃S | 373.07 g/mol* | - Pyrimidine (unsubstituted at 4,6 positions) - 4-(Trifluoromethyl)phenyl sulfonyl |

| BI81524 (4,6-dimethyl-2-{[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)pyrrolidin-3-yl]oxy}pyrimidine) |

C₂₀H₂₅N₃O₃S | 387.50 g/mol | - 4,6-Dimethylpyrimidine - Tetrahydronaphthalene sulfonyl |

| BI81526 (ethyl 2-({2-[4-(trifluoromethoxy)phenyl]-2H-1,2,3,4-tetrazol-5-yl}formamido)acetate) |

C₁₃H₁₂F₃N₅O₄ | 359.26 g/mol | - Tetrazole-carboxamide - Ethyl ester - 4-(Trifluoromethoxy)phenyl |

*Calculated based on structural analysis.

Functional Implications of Substituents

This may enhance hydrogen-bonding interactions in biological targets . BI81526 replaces pyrimidine with a tetrazole ring, altering electronic properties and binding modes.

Sulfonyl Group Variations :

- The 4-(trifluoromethyl)phenyl sulfonyl group in the target compound offers strong electron-withdrawing effects and hydrophobicity, favoring interactions with aromatic protein pockets.

- BI81524 employs a tetrahydronaphthalene sulfonyl group, which introduces a bicyclic hydrophobic moiety, likely improving membrane permeability but increasing molecular weight .

Fluorinated Groups: The -CF₃ group in the target compound enhances metabolic stability compared to BI81524’s non-fluorinated substituents. BI81526 includes a -OCF₃ group, balancing lipophilicity and polarity differently .

Hypothetical Pharmacokinetic and Binding Properties

- Solubility : The target compound’s -CF₃ group may reduce aqueous solubility relative to BI81524 but improve blood-brain barrier penetration.

- Bioavailability : The unsubstituted pyrimidine in the target compound could facilitate faster absorption compared to BI81524 ’s dimethylated variant.

- Target Binding : The tetrahydronaphthalene in BI81524 might enhance affinity for hydrophobic enzyme pockets, whereas the target compound’s -CF₃ group could optimize interactions with fluorophilic regions .

Research Context and Limitations

For instance, pyrimidine derivatives are often explored as kinase inhibitors due to their ability to mimic ATP’s adenine moiety . The sulfonamide group in the target compound aligns with designs seen in protease inhibitors, though further experimental validation is required.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.